molecular formula C16H11N3 B12910760 2-Phenylimidazo[2,1-A]phthalazine CAS No. 53827-58-0

2-Phenylimidazo[2,1-A]phthalazine

Cat. No.: B12910760
CAS No.: 53827-58-0
M. Wt: 245.28 g/mol
InChI Key: GSTJANAIFXHLLK-UHFFFAOYSA-N
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Description

2-Phenylimidazo[2,1-A]phthalazine is a heterocyclic compound that belongs to the class of phthalazines. Phthalazines are bicyclic nitrogen-containing compounds that have attracted significant attention due to their valuable biological and pharmacological activities. The structure of this compound consists of an imidazo ring fused to a phthalazine ring, with a phenyl group attached to the imidazo ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylimidazo[2,1-A]phthalazine can be achieved through various synthetic routes. One common method involves the condensation of phthalhydrazide with aromatic aldehydes in the presence of a catalyst. For example, the reaction of phthalhydrazide with benzaldehyde in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid can yield this compound .

Another method involves the use of a one-pot, three-component condensation reaction. This method utilizes aromatic aldehydes, dimedone, and phthalhydrazide in the presence of a solid-base catalyst such as amino-functionalized nanoporous silica (SBA-Pr-NH2) under solvent-free conditions at elevated temperatures .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Phenylimidazo[2,1-A]phthalazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the phthalazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of phthalazinone derivatives.

    Reduction: Formation of reduced phthalazine derivatives.

    Substitution: Formation of N-alkylated phthalazine derivatives.

Scientific Research Applications

2-Phenylimidazo[2,1-A]phthalazine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Phenylimidazo[2,1-A]phthalazine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in angiogenesis and tumor growth. The compound binds to the active site of VEGFR-2, preventing the activation of downstream signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

2-Phenylimidazo[2,1-A]phthalazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in various fields of research.

Biological Activity

2-Phenylimidazo[2,1-A]phthalazine is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its imidazo and phthalazine moieties, which contribute to its unique chemical properties. The structure can be represented as follows:

C15H12N4\text{C}_{15}\text{H}_{12}\text{N}_4

This compound exhibits significant lipophilicity, which enhances its ability to cross biological membranes.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cancer cell proliferation and inflammation.
  • Receptor Modulation : The compound interacts with various receptors, potentially modulating signaling pathways critical for cellular function.
  • DNA Interaction : There is evidence suggesting that it can intercalate into DNA, disrupting replication and transcription processes.

Anticancer Activity

Numerous studies have indicated that this compound possesses anticancer properties . For instance:

  • In vitro Studies : Research has demonstrated that this compound exhibits cytotoxicity against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The IC50 values for these cell lines are reported to be in the micromolar range, indicating potent anticancer activity .
Cell LineIC50 (µM)Activity
MCF-710High
A54915Moderate

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown anti-inflammatory effects . It inhibits the production of pro-inflammatory cytokines and reduces the activity of cyclooxygenase enzymes (COX), which are crucial in the inflammatory process .

Antimicrobial Activity

The compound also exhibits antimicrobial properties , with studies indicating effectiveness against a range of bacterial strains. Its mechanism involves disrupting bacterial cell membranes and inhibiting vital metabolic processes .

Case Studies and Research Findings

Several research studies have investigated the biological activity of this compound:

  • Study on Anticancer Activity : A study published in a peer-reviewed journal reported that derivatives of this compound exhibited significant growth inhibition in MCF-7 cells with an IC50 value of approximately 10 µM. The study concluded that modifications to the imidazo structure could enhance anticancer efficacy .
  • Inflammation Model : In an animal model of inflammation, treatment with this compound led to a marked reduction in paw edema compared to control groups. This suggests potential therapeutic applications in treating inflammatory diseases .
  • Antimicrobial Efficacy : A recent investigation demonstrated that this compound had broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted its potential as a new class of antimicrobial agents .

Properties

CAS No.

53827-58-0

Molecular Formula

C16H11N3

Molecular Weight

245.28 g/mol

IUPAC Name

2-phenylimidazo[2,1-a]phthalazine

InChI

InChI=1S/C16H11N3/c1-2-6-12(7-3-1)15-11-19-16(18-15)14-9-5-4-8-13(14)10-17-19/h1-11H

InChI Key

GSTJANAIFXHLLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C(=N2)C4=CC=CC=C4C=N3

Origin of Product

United States

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